N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide
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Overview
Description
N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Naphthyridine Synthesis: The naphthyridine moiety can be synthesized via condensation reactions involving pyridine derivatives.
Coupling Reactions: The final step involves coupling the pyrrolidine and naphthyridine intermediates with a benzamide derivative under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential drug candidate due to its unique structure and biological activity.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Naphthyridine Compounds: Molecules containing the naphthyridine moiety with variations in the attached functional groups.
Benzamide Analogs: Benzamide derivatives with different aromatic or aliphatic substitutions.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C27H28N6O |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C27H28N6O/c1-32(2)22-15-17-33(18-22)25-13-12-23-24(14-16-28-26(23)31-25)29-20-8-10-21(11-9-20)30-27(34)19-6-4-3-5-7-19/h3-14,16,22H,15,17-18H2,1-2H3,(H,30,34)(H,28,29,31) |
InChI Key |
LUJCRZQSHWEMPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC3=NC=CC(=C3C=C2)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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